1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate
Description
IUPAC Nomenclature and Systematic Naming
The systematic name of this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate . This name reflects the compound’s stereochemistry, functional groups, and substituent arrangement:
- Pyrrolidine backbone : A five-membered saturated ring containing one nitrogen atom.
- Stereochemistry : The (2S,4S) configuration indicates the spatial arrangement of substituents at the second and fourth positions of the pyrrolidine ring.
- Ester groups : A tert-butyl ester at position 1 and a methyl ester at position 2.
- Substituent : A 3-methoxyphenylmethylamino group at position 4, consisting of a benzylamine derivative with a methoxy substituent at the aromatic ring’s third position.
This nomenclature adheres to IUPAC rules by prioritizing the parent structure (pyrrolidine), followed by functional groups in descending order of seniority (carboxylate esters) and substituents.
CAS Registry Number and Alternative Designations
The compound is uniquely identified by its CAS Registry Number 334999-43-8 , a universal identifier for chemical substances. Alternative designations include:
- 1-tert-Butyl 2-methyl (2S,4S)-4-{[(3-methoxyphenyl)methyl]amino}pyrrolidine-1,2-dicarboxylate
- SCHEMBL14393295 (a vendor-specific identifier)
- DTXSID40744173 (DSSTox Substance ID)
- Q82691729 (Wikidata identifier).
These aliases are critical for cross-referencing the compound across databases and scientific literature.
Molecular Formula and Weight Validation
The molecular formula of the compound is C₁₉H₂₈N₂O₅ , derived from its structural components:
- 19 carbon atoms : Distributed across the pyrrolidine ring, ester groups, and aromatic substituent.
- 28 hydrogen atoms : Including aliphatic, aromatic, and amine-bound hydrogens.
- 2 nitrogen atoms : One in the pyrrolidine ring and one in the benzylamine group.
- 5 oxygen atoms : From the methoxy, ester, and carboxylate groups.
The molecular weight is 364.4 g/mol , computed using the standard atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00). This value is consistent with the formula C₁₉H₂₈N₂O₅, as shown in the table below:
| Component | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 19 | 12.01 | 228.19 |
| Hydrogen (H) | 28 | 1.008 | 28.22 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 5 | 16.00 | 80.00 |
| Total | 364.43 |
Properties
Molecular Formula |
C19H28N2O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-14(10-16(21)17(22)25-5)20-11-13-7-6-8-15(9-13)24-4/h6-9,14,16,20H,10-12H2,1-5H3 |
InChI Key |
YIPPZGKXRWERCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Pyrrolidine Synthesis
Pyrrolidine Core Derivation
The pyrrolidine backbone is typically derived from trans-4-hydroxy-L-proline, a chiral starting material that ensures stereochemical fidelity in the final product. Decarboxylation under acidic conditions generates (R)-3-hydroxypyrrolidine, which is subsequently protected at the nitrogen and oxygen positions. Alternative routes utilize proline derivatives, where the carboxylic acid group is esterified to form the 1,2-dicarboxylate framework.
Key Reaction: Decarboxylation and Protection
- Decarboxylation : Trans-4-hydroxy-L-proline undergoes HCl-catalyzed decarboxylation at 80–100°C to yield (R)-3-hydroxypyrrolidine hydrochloride.
- Dual Protection : The nitrogen is protected with tert-butoxycarbonyl (Boc) groups using Boc₂O in dichloromethane (DCM), while the hydroxyl group is methylated with methyl iodide in the presence of NaH.
Functionalization of the Pyrrolidine Ring
Introduction of the 3-Methoxyphenylmethylamino Group
The 4-position of the pyrrolidine ring is functionalized via a two-step process: sulfonylation followed by nucleophilic substitution.
Step 1: Sulfonylation
The hydroxyl group at position 4 is converted to a tosylate (p-toluenesulfonyl chloride, pyridine, DCM) to activate it for subsequent SN2 reactions.
Step 2: Nucleophilic Substitution with 3-Methoxyphenylmethylamine
The tosylate intermediate reacts with 3-methoxyphenylmethylamine in acetonitrile at 110°C, inducing stereochemical inversion. Catalytic potassium iodide enhances reactivity by facilitating halogen exchange.
Table 1: Reaction Conditions for 4-Substitution
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | Acetonitrile | 85–90 | |
| Temperature | 110°C | – | |
| Catalyst | KI (2.5–6 mol%) | 88 | |
| Reaction Time | 15–20 hours | – |
Esterification and Final Product Assembly
Sequential Esterification
The 1- and 2-positions of the pyrrolidine are esterified with tert-butyl and methyl groups, respectively.
- 1-O-tert-Butyl Ester : Boc-protected intermediates react with tert-butyl alcohol under Mitsunobu conditions (DIAD, PPh₃).
- 2-O-Methyl Ester : Methylation is achieved using methyl triflate or dimethyl sulfate in tetrahydrofuran (THF) with NaH as a base.
Critical Considerations :
Catalytic Coupling and Purification
Purification Techniques
- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.
- Recrystallization : Ethanol/water mixtures (70:30) yield crystalline forms suitable for X-ray diffraction analysis.
- HPLC : Semi-preparative HPLC (Phenomenex Luna NH₂ column, 60% acetonitrile) resolves enantiomeric impurities.
Table 2: Purification Outcomes
| Method | Purity (%) | Recovery (%) | Source |
|---|---|---|---|
| Column Chromatography | 95–97 | 70–75 | |
| Recrystallization | 99 | 60–65 | |
| HPLC | >99 | 50–55 |
Industrial-Scale Synthesis and Optimization
Cost-Effective Production
Industrial protocols prioritize low-cost reagents and scalable conditions:
Analytical Characterization
Structural Confirmation
Chiral Purity Assessment
Chiral HPLC (Chiralcel OX-3 column, methanol) resolves enantiomers, ensuring >99% enantiomeric excess (ee).
Chemical Reactions Analysis
1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
Scientific Research Applications
Neurotransmitter Modulation
Preliminary studies indicate that 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate may influence neurotransmitter systems. Its unique substituents allow for selective interactions with biological macromolecules, which could modulate physiological processes. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its binding affinities and mechanisms of action.
Anti-inflammatory Properties
Research suggests that this compound may exhibit anti-inflammatory properties. Its ability to interact with specific molecular targets could lead to the development of new anti-inflammatory agents. Further pharmacological evaluations are necessary to elucidate its full biological profile and therapeutic potential.
Organic Synthesis Applications
The synthesis of this compound typically involves multi-step organic reactions, optimized through controlled reaction conditions. This compound can serve as a versatile building block in organic synthesis due to its complex structure and functional groups, which may facilitate the development of novel chemical entities.
Binding Studies
Detailed studies using molecular docking simulations have shown that the compound can bind to specific targets, influencing enzymatic activity. These interactions are crucial for understanding its potential therapeutic effects and guiding future drug design efforts .
Structural Similarities
Several compounds share structural similarities with 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate. Comparative studies can provide insights into how variations in structure affect biological activity and reactivity, leading to the identification of more potent derivatives .
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent critically impacts chemical reactivity and biological activity. Key analogs include:
*Calculated based on formula C₁₈H₂₆N₂O₆.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 3-methoxyphenyl group is electron-donating, contrasting with analogs like the trifluoromethylphenyl derivative (electron-withdrawing). This affects electronic density and reactivity in catalysis or binding interactions .
- Amine Functionality : The secondary amine in the target compound distinguishes it from ketone or ether-containing analogs, enabling participation in Schiff base formation or coordination chemistry .
Physicochemical Properties
- Solubility : The tert-butyl and methyl esters enhance lipophilicity, suggesting solubility in organic solvents like dichloromethane (similar to Boc-protected proline derivatives in ) .
- Stability : The amine group may render the target compound sensitive to oxidation, necessitating inert storage conditions. Rotamerism observed in analogs (e.g., ) indicates conformational flexibility, which could affect crystallization .
Biological Activity
1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring with various functional groups, suggests a range of biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Structural Characteristics
The compound is characterized by:
- Pyrrolidine Ring : A five-membered ring structure that contributes to the compound's reactivity.
- Functional Groups :
- A tert-butyl group at the 1-position.
- A methoxy group at the 2-position.
- A 3-methoxyphenylmethylamino group at the 4-position.
- Two carboxylate ester functionalities , making it a dicarboxylate compound.
This structural arrangement enhances its interaction with biological targets, influencing various physiological processes.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Neurotransmitter Modulation
Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing:
- GABAergic activity : By modulating GABA levels, it could have implications for treating neurological disorders such as epilepsy.
- Dopaminergic pathways : Its interaction with dopamine receptors may offer therapeutic benefits in mood disorders.
Anti-inflammatory Properties
The compound has shown promise in exhibiting anti-inflammatory effects. Its structural components allow for selective interactions with inflammatory mediators, which could be beneficial in conditions like arthritis and other inflammatory diseases.
Enzymatic Interactions
The compound's ability to bind to specific enzymes suggests potential applications in enzyme inhibition or activation. Studies employing techniques such as surface plasmon resonance have indicated binding affinities that warrant further investigation into its mechanisms of action.
Synthesis
The synthesis of 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolidine ring : Utilizing appropriate precursors and reaction conditions.
- Introduction of functional groups : Employing reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction to achieve desired substituents.
Optimized reaction conditions are crucial for enhancing yield and selectivity during synthesis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
